4-(p-tert-Butylphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-tert-Butylphenyl)butan-2-ol is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-tert-Butylphenyl)butan-2-ol typically involves the alkylation of phenol with isobutene under acid-catalyzed conditions. This reaction yields 4-tert-butylphenol, which can then be further reacted to form the desired compound . The process involves the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(p-tert-Butylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
4-(p-tert-Butylphenyl)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(p-tert-Butylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
4-(p-tert-Butylphenyl)butan-2-ol can be compared with other similar compounds such as:
4-tert-Butylphenol: A monofunctional compound used in polymer science as a chain stopper.
4-tert-Butylbenzyl alcohol: Another secondary alcohol with similar structural features but different reactivity and applications.
Properties
CAS No. |
51290-65-4 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)butan-2-ol |
InChI |
InChI=1S/C14H22O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11,15H,5-6H2,1-4H3 |
InChI Key |
OATMQLUGSMOYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.